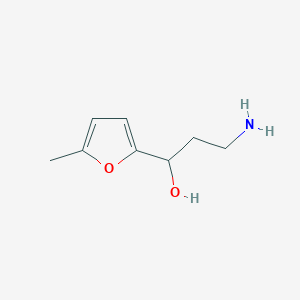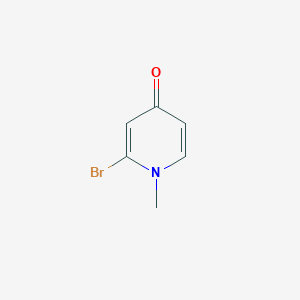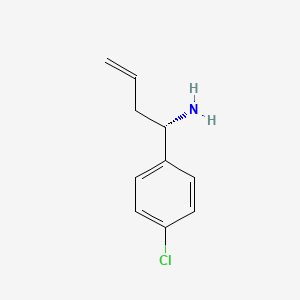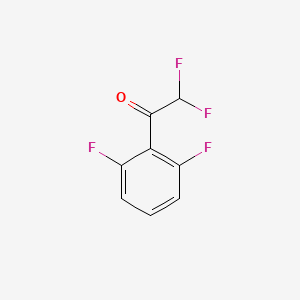
(2-(Aminomethyl)-4-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Aminomethyl)-4-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)-4-fluorophenyl)boronic acid typically involves the reaction of 4-fluorobenzylamine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 4-fluorobenzylamine using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Aminomethyl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and triethylamine are frequently used to facilitate reactions.
Oxidizing Agents: Hydrogen peroxide and sodium perborate are used for oxidation reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronate Esters: Resulting from oxidation reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions
Applications De Recherche Scientifique
(2-(Aminomethyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and sensors .
Mécanisme D'action
The mechanism of action of (2-(Aminomethyl)-4-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group can interact with cis-diols on the surface of cells or biomolecules, facilitating targeted delivery and detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the aminomethyl and fluorine substituents, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Similar structure but lacks the aminomethyl group, affecting its reactivity and applications.
(2-(Aminomethyl)phenyl)boronic Acid: Similar but without the fluorine atom, which can influence its chemical properties and reactivity .
Uniqueness
(2-(Aminomethyl)-4-fluorophenyl)boronic acid is unique due to the presence of both the aminomethyl and fluorine substituents, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
Propriétés
Numéro CAS |
850689-31-5 |
|---|---|
Formule moléculaire |
C7H9BFNO2 |
Poids moléculaire |
168.96 g/mol |
Nom IUPAC |
[2-(aminomethyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H9BFNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H,4,10H2 |
Clé InChI |
SXGNFHBBBUFCRR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)F)CN)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)










